molecular formula C18H19NOS B048401 N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine CAS No. 116539-58-3

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine

Cat. No. B048401
M. Wt: 297.4 g/mol
InChI Key: ZEUITGRIYCTCEM-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common name (if any), and its CAS number. The compound’s uses and applications would also be mentioned here.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

  • N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine has been utilized in the synthesis of various complex compounds. For instance, Kundu et al. (2016) synthesized thiophene appended Schiff's base ligand with N,O donor sites, confirming the structure through X-ray study and interpreting electronic structures via DFT and TDDFT studies (Kundu et al., 2016).

Biological and Chemical Applications

  • A study by Karak et al. (2013) revealed that a naphthalene-thiophene hybrid molecule exhibits properties of a molecular AND type binary logic gate, indicating potential applications in biochemical and electronic domains (Karak et al., 2013).
  • Kazakov (2003) discussed the use of N-substituted (naphth-1-yl)methylamines as precursors in synthesizing biologically active substances, indicating a significant role in pharmaceutical chemistry (Kazakov, 2003).

Photophysical and Electronic Properties

  • Durban et al. (2010) explored the use of thiophene-containing naphthalene diimide copolymers in organic electronic devices, indicating potential applications in electronics and materials science (Durban et al., 2010).
  • Luo et al. (2009) conducted research on the gamma-cyclodextrin-directed enantioselective photocyclodimerization of methyl 3-methoxyl-2-naphthoate, suggesting applications in asymmetric synthesis and photophysical properties (Luo et al., 2009).

Catalytic and Synthetic Chemistry

  • Cho et al. (2021) synthesized Cu(II) complexes containing C1-symmetric thiophene derivatives for asymmetric Henry reactions, illustrating the utility in catalytic processes (Cho et al., 2021).
  • Rajak et al. (2010) investigated novel semicarbazones based on 1,3,4-oxadiazoles for anticonvulsant activity, highlighting potential medical applications (Rajak et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUITGRIYCTCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861238
Record name (±)-Duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine

CAS RN

116817-13-1
Record name (±)-Duloxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116817-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemic Duloxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesis of duloxetine is described in detail in EP-A-273 658, EP-A-457 559 and EP-A-650965, starting from 2-acetylthiophene, an aminomethylation with dimethylamine and formaldehyde (Mannich reaction) is carried out in step-A. The 3-dimethylamino-1-(2-thienyl)-1-propanone formed is reduced to the corresponding alcohol 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane by means of complex hydrides in step B. The alcohol is then converted in step C with an alkali metal hydride and 1-fluoro-naphthalene, optionally in the presence of a potassium compound (cf. EP-A-650 965), to the naphthyl derivative, N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine. In the final step D, the amino group is then demethylated by reaction with a chloroformic acid ester, preferably phenyl chloroformate or trichloroethyl chloroformate, optionally in the presence of a mixture of zinc and formic acid (EP-A-457 559), followed by alkaline hydrolysis of the carbamate to give N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine.
[Compound]
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alcohol 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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